Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride
Description
Systematic IUPAC Nomenclature and Structural Formula Interpretation
The systematic IUPAC name This compound reflects its molecular architecture and oxidation state. The name is constructed by prioritizing the ligands in alphabetical order, followed by the central metal atom and its oxidation state, and concluding with the counterion.
Ligand Identification :
Metal Center :
- The central ruthenium atom in the +2 oxidation state, denoted as "ruthenium (II)".
Counterions :
The structural formula C₄₂H₂₆Cl₂N₈Ru corresponds to the molecular composition, with a molecular weight of 814.7 g/mol . The compound’s geometry is octahedral, with the ruthenium center coordinated by six nitrogen atoms from the three ligands.
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₂₆Cl₂N₈Ru |
| Molecular Weight | 814.7 g/mol |
| Coordination Geometry | Octahedral |
| Oxidation State of Ru | +2 |
Alternative Naming Conventions in Coordination Chemistry Literature
In coordination chemistry, abbreviations and ligand-priority rules often lead to alternative nomenclature. For example:
- Ligand Short Forms : The 1,10-phenanthroline ligand is frequently abbreviated as "phen" in literature. Thus, the compound may be referred to as [Ru(phen)₂(Tetraaza-benzo[b]triphenylene)]Cl₂ , emphasizing the ligand count and metal center.
- Ligand Ordering : Some sources prioritize the more complex ligand first, yielding Ru(Tetraaza-benzo[b]triphenylene)(phen)₂Cl₂ .
- Descriptive Naming : The tetraaza-benzo[b]triphenylene ligand is sometimes termed "dipyridophenazine" in older literature, leading to names like Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium(II) dichloride .
These variations highlight the flexibility in nomenclature while maintaining clarity about the compound’s composition.
CAS Registry Number and Cross-Referenced Database Identifiers
The compound is uniquely identified by its CAS Registry Number 132045-66-0 , a universal identifier used in chemical databases and commercial catalogs. Cross-referenced identifiers include:
| Database | Identifier |
|---|---|
| PubChem | CID 139034593 |
| ChemSpider | Not fully indexed |
| Sigma-Aldrich | Product ID SR-46682251 |
The PubChem CID 139034593 entry provides structural data, molecular weight, and synonyms, while commercial suppliers like Sigma-Aldrich use proprietary identifiers for inventory management.
Properties
Molecular Formula |
C42H26Cl2N8Ru |
|---|---|
Molecular Weight |
814.7 g/mol |
IUPAC Name |
1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UTEQSAKBTJEQQX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Coordination Reaction
- Step 1: Suspend the ruthenium(II) precursor (e.g., Ru(TAP)2Cl2, where TAP = tetraazaphenanthroline derivative) in ethylene glycol.
- Step 2: Add stoichiometric amounts of 1,10-phenanthroline and 4,5,9,14-tetraaza-benzo[b]triphenylene ligands.
- Step 3: Heat the mixture under inert atmosphere, typically using microwave irradiation for about 45 minutes at 473 K to promote ligand substitution and complex formation.
- Step 4: Filter the reaction mixture to remove unreacted starting materials.
Counterion Exchange and Purification
- Step 5: Cool the reaction mixture to room temperature.
- Step 6: Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) to precipitate the complex as the hexafluorophosphate salt.
- Step 7: Collect the precipitate by filtration and wash with deionized water and diethyl ether.
- Step 8: Convert the hexafluorophosphate salt to the water-soluble dichloride salt by treatment with Amberlite ion-exchange resin in chloride form.
- Step 9: Further purify the product by column chromatography using alumina or CM-Sephadex C25 with appropriate solvent gradients (e.g., MeCN/H2O/saturated aqueous NaNO3).
Research Findings and Characterization Data
The synthesized complex is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms the ligand environment and complex formation.
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak consistent with the expected molecular formula.
- UV-Vis Spectroscopy: Shows characteristic metal-to-ligand charge-transfer (MLCT) bands between 400 and 500 nm.
- Circular Dichroism (CD): Used to resolve and confirm enantiomeric forms when applicable.
- Elemental Analysis: Confirms purity and stoichiometry of the complex.
Comparative Data Table of Preparation Parameters
| Parameter | Description/Condition | Notes/Outcome |
|---|---|---|
| Ruthenium precursor | Ru(TAP)2Cl2 or similar | Starting complex for ligand substitution |
| Ligands | 1,10-Phenanthroline and 4,5,9,14-tetraaza-benzo[b]triphenylene | Stoichiometric amounts used |
| Solvent | Ethylene glycol | High boiling point solvent for reaction |
| Reaction temperature | 473 K (microwave irradiation or reflux) | Promotes ligand substitution |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation |
| Reaction time | 45 minutes | Sufficient for complex formation |
| Counterion exchange | NH4PF6 followed by Amberlite resin (Cl^- form) | Converts PF6 salt to water-soluble dichloride |
| Purification | Column chromatography (Alumina or CM-Sephadex C25) | Ensures product purity |
| Yield | Variable, typically moderate (e.g., 6% reported for related complexes) | Dependent on reaction scale and conditions |
Notes on Optimization and Variations
- Microwave-assisted synthesis significantly reduces reaction time compared to conventional reflux.
- Ion-exchange resin treatment is critical for obtaining the chloride salt, which is more soluble and suitable for biological applications.
- Purification by ion-exchange and chromatography ensures removal of unreacted ligands and side products.
- Enantiomeric resolution can be achieved by chiral chromatography if required for specific applications.
Chemical Reactions Analysis
Types of Reactions
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, making the compound useful in electrochemical applications
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in new coordination complexes with different ligands .
Scientific Research Applications
Cancer Therapy
Ruthenium complexes have been extensively studied for their anticancer properties. Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride has shown promising results in inducing apoptosis in cancer cells.
- Mechanism of Action : The compound interacts with cellular components leading to increased levels of reactive oxygen species (ROS), which are crucial for inducing apoptosis. Studies indicate that complexes based on 1,10-phenanthroline exhibit cytotoxic effects comparable to traditional platinum-based drugs like cisplatin .
- Case Study : A study involving B16F10 melanoma cells demonstrated that this ruthenium complex significantly induced apoptosis and exhibited cytotoxicity through mechanisms involving ROS generation and autophagy .
| Complex | Cytotoxicity (IC50 μM) | Apoptosis Induction (%) |
|---|---|---|
| S1 | 14.5 | 12.3 |
| S2 | 15.0 | 13.5 |
| S3 | 13.0 | 14.9 |
Photodynamic Therapy
The compound is also being explored for its potential use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that become cytotoxic upon light activation.
- Mechanism : Upon irradiation with light, the ruthenium complex can generate singlet oxygen and other reactive species that lead to cell death in targeted tumor tissues .
- Research Findings : Recent studies have indicated that the incorporation of phenanthroline ligands enhances the photophysical properties of the ruthenium complex, making it a suitable candidate for PDT applications .
Biological Imaging
Ruthenium complexes are being investigated for their use in biological imaging due to their luminescent properties.
Mechanism of Action
The mechanism of action of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride involves its ability to undergo redox reactions and interact with biological molecules. The ruthenium center can accept and donate electrons, making it effective in catalysis and electronic applications. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Ruthenium(II) Complexes
Ligand Architecture and Coordination Geometry
The compound’s structural uniqueness lies in the TABT ligand, which provides extended π-conjugation compared to simpler polypyridyl ligands. Key comparisons include:
Tris(1,10-Phenanthroline)ruthenium(II) Chloride Hydrate (CAS: 207802-45-7)
- Ligands : Three 1,10-phenanthroline ligands.
- Geometry : Octahedral, with Ru–N bond lengths averaging ~2.05 Å (typical for Ru-phen complexes).
- Applications : Luminescent probes and electron transfer studies .
Bis(2,9-dimethyl-1,10-phenanthroline)(tetrahydrodipyrido-phenazine)ruthenium(II) Perchlorate Dihydrate
- Ligands : Two 2,9-dimethyl-phen ligands and one tetrahydrodipyrido-phenazine ligand.
- Geometry: Monoclinic (C2/c space group), with a = 25.862 Å, b = 24.442 Å, c = 18.517 Å, β = 126.23°.
- Stability : Enhanced steric hindrance from methyl groups improves thermal stability .
Target Compound
Table 1: Structural Comparison of Ru(II) Polypyridyl Complexes
| Compound | Ligands | Molecular Weight (g/mol) | Crystal System | Space Group |
|---|---|---|---|---|
| Target Compound | 2 phen + 1 TABT | ~800 (estimated) | Not reported | Not reported |
| Tris(phen)Ru(II) Chloride Hydrate | 3 phen | ~698.63 | Not reported | Not reported |
| Bis(2,9-dimethyl-phen)Ru(II) Perchlorate | 2 methyl-phen + 1 DPP | 1038.85 | Monoclinic | C2/c |
Spectroscopic and Redox Properties
- UV-Vis Absorption : Strong metal-to-ligand charge transfer (MLCT) bands between 450–500 nm. The TABT ligand likely red-shifts absorption due to extended conjugation.
- Emission : Tris(phen)Ru(II) emits at ~610 nm (λex = 450 nm), while methyl-substituted analogs show blue-shifted emission due to steric effects .
Redox Potentials:
- Ru(III/II) potentials for tris(phen)Ru(II) are ~+1.3 V (vs. Ag/AgCl).
Stability :
- Methyl-substituted phen ligands improve resistance to ligand dissociation. The TABT ligand’s rigidity may similarly enhance thermal stability but reduce solubility .
Biological Activity
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride, commonly referred to as Ru(II) complex, is a ruthenium-based compound that has garnered interest in the field of medicinal chemistry due to its potential anticancer properties. This article explores the biological activity of this complex, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , and its CAS number is 132045-66-0. The structure features a ruthenium center coordinated to two phenanthroline ligands and a tetraaza-benzophenanthrene moiety. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research has demonstrated that Ru(II) complexes exhibit significant antiproliferative effects against various cancer cell lines. The biological activity can be summarized as follows:
-
Cytotoxicity :
- The complex has shown potent cytotoxic effects in vitro against ovarian carcinoma (A2780), colorectal carcinoma (HCT116), and doxorubicin-resistant HCT116 cells. Notably, it exhibited lower toxicity towards normal human dermal fibroblasts, indicating a degree of selectivity for cancer cells .
- The IC50 values for A2780 and HCT116 cell lines were notably lower compared to standard chemotherapeutic agents like cisplatin, suggesting enhanced efficacy .
-
Mechanisms of Action :
- Reactive Oxygen Species (ROS) Production : Treatment with the Ru(II) complex led to increased ROS levels in A2780 cells, triggering autophagy and cellular senescence rather than apoptosis . This mechanism is crucial as it suggests a novel pathway for inducing cell death in resistant cancer types.
- DNA Binding : Studies indicate that the complex binds to DNA, which may interfere with replication and transcription processes essential for cancer cell survival .
-
Case Studies :
- In a comparative study involving various ruthenium complexes, the Ru(II) complex demonstrated superior cytotoxicity against both sensitive and resistant cancer cell lines. For instance, JHOR11 (a related compound) showed an IC50 of 44.5 μM in fibroblasts while maintaining a selective index favoring cancer cells .
- Another study highlighted its ability to induce senescence in A2780 cells through ROS-mediated pathways, further validating its potential as a therapeutic agent against drug-resistant cancers .
Data Tables
Q & A
Q. What are the optimal synthetic conditions for Bis([1,10-Phenanthroline])(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium(II) dichloride?
The synthesis involves microwave-assisted and solvent-based methods. Key parameters include:
- Solvent selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane for ligand coordination .
- Reaction time : Microwave irradiation (300 W, 250°C) reduces reaction time to 5 minutes, achieving yields up to 95%, compared to 36–72 hours for conventional heating .
- Precursor ratios : Maintain a 1:3 molar ratio of ruthenium precursor to ligands to minimize byproducts .
- Workup : Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization (e.g., ethanol/water mixtures) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Employ a multi-technique approach:
- UV-Vis spectroscopy : Confirm metal-to-ligand charge transfer (MLCT) bands in the 400–500 nm range, indicative of Ru(II) complexes .
- NMR spectroscopy : Use and NMR to verify ligand coordination and absence of free phenanthroline residues .
- HPLC : Assess purity (>95%) using reverse-phase columns with acetonitrile/water mobile phases .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, though acute irritation is unlikely .
- Ventilation : Use fume hoods when handling powders to prevent inhalation .
- Waste disposal : Treat as non-hazardous solid waste; small quantities may be disposed with general lab trash .
Advanced Research Questions
Q. How can this compound be utilized as a luminescent probe in biological or materials science studies?
Design experiments around its oxygen-sensitive luminescence and DNA-binding properties:
- Oxygen quantification : Immobilize the complex in polymer matrices (e.g., polystyrene) for fiber-optic sensors. Measure luminescence lifetime decay (microsecond range) inversely proportional to O concentration .
- DNA interaction studies : Use fluorescence quenching upon intercalation with double-stranded DNA. Perform titration experiments with ethidium bromide competition assays to quantify binding constants .
- Photophysical materials : Incorporate into light-emitting electrochemical cells (LEECs) by spin-coating DMF solutions onto ITO substrates. Optimize doping ratios (1–5% w/w) to balance conductivity and emissive properties .
Q. How can researchers resolve contradictions in reported photophysical data (e.g., luminescence intensity variations)?
Address environmental and methodological variables:
- Oxygen sensitivity : Conduct experiments under inert atmospheres (N/Ar) to isolate oxygen-dependent quenching effects .
- Solvent polarity : Compare luminescence in aprotic (DMF) vs. protic (ethanol) solvents; polarity alters MLCT state stability .
- pH effects : Test in buffered solutions (pH 4–9) to assess protonation-dependent emission shifts, particularly for tetraaza ligands .
- Instrument calibration : Standardize excitation sources and detector sensitivity across labs using reference complexes (e.g., [Ru(bpy)]) .
Q. What methodological approaches are effective for studying its binding interactions with biomolecules?
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) by titrating DNA/protein solutions into the complex .
- Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon complex intercalation .
- Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., triplet-state lifetimes) using pulsed laser systems to differentiate static vs. dynamic quenching mechanisms .
Methodological Notes
- Synthesis optimization : Vary microwave power (200–400 W) and irradiation time (3–10 min) to balance yield and decomposition risks .
- Data reproducibility : Pre-dry solvents over molecular sieves to minimize hydrolysis side reactions .
- Cross-disciplinary validation : Collaborate with computational chemists to model MLCT transitions using TD-DFT, correlating theoretical and experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
